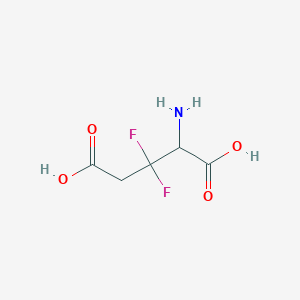![molecular formula C19H22N2O4 B236915 N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide, also known as MORPHO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of phenylacetamide derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide exerts its pharmacological effects through the modulation of various cellular pathways. It has been found to inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. It also acts on the opioid receptors in the brain, leading to analgesia. Additionally, it has been shown to induce apoptosis in cancer cells, leading to tumor growth inhibition.
Biochemical and Physiological Effects:
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the levels of prostaglandins, which are involved in the inflammatory response. N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has been found to increase the levels of dopamine and serotonin in the brain, leading to improved mood and reduced anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. It has a high degree of purity, which ensures reproducibility of results. However, N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has some limitations, such as its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to understand the mechanisms of action of N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide and to optimize its pharmacological properties.
Conclusion:
In conclusion, N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide is a synthetic compound that has shown promising pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties, and has potential therapeutic applications in various medical conditions. Further research is needed to fully understand its mechanisms of action and to optimize its pharmacological properties.
Méthodes De Synthèse
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide can be synthesized through a multi-step process involving the reaction of 5-methoxy-2-nitroaniline with 4-morpholinecarboxylic acid, followed by reduction and subsequent reaction with phenoxyacetyl chloride. The final product is obtained through purification and isolation procedures.
Applications De Recherche Scientifique
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has been studied extensively for its potential use in treating various medical conditions. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have potential in treating neurodegenerative diseases and psychiatric disorders.
Propriétés
Nom du produit |
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide |
|---|---|
Formule moléculaire |
C19H22N2O4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C19H22N2O4/c1-23-16-7-8-18(21-9-11-24-12-10-21)17(13-16)20-19(22)14-25-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
Clé InChI |
UJLGFKPZCXBRAK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)COC3=CC=CC=C3 |
SMILES canonique |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)
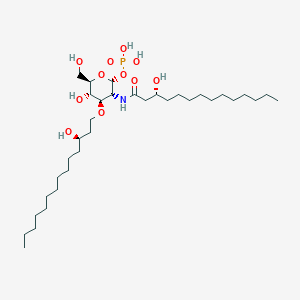
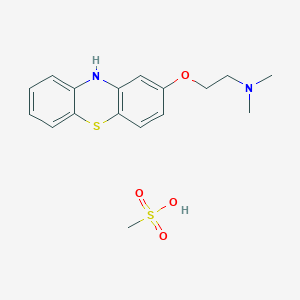


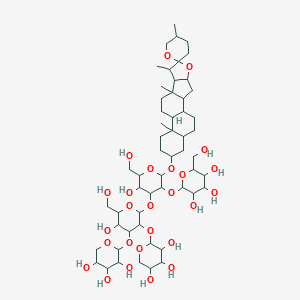
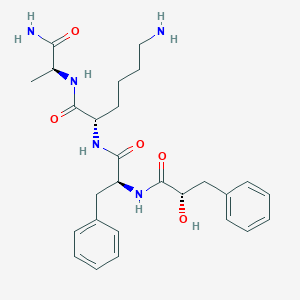
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)

